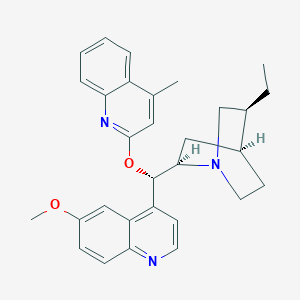

Hydroquinidine 4-methyl-2-quinolyl ether

Description

Historical Development and Contemporary Relevance of Cinchona Alkaloid Chemistry

The history of Cinchona alkaloids is a captivating journey that intertwines medicine, exploration, and the foundations of organic chemistry. nih.gov For over three centuries, these natural products, extracted from the bark of the Cinchona tree, have played a pivotal role in human health, most notably with the use of quinine (B1679958) to combat malaria. nih.gov The initial isolation of quinine in 1820 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou marked a turning point, not only in the treatment of infectious diseases but also in the nascent field of chemistry. nih.gov

The complex molecular architecture of Cinchona alkaloids, featuring a quinoline (B57606) ring system linked to a quinuclidine (B89598) bicyclic amine, presented a formidable challenge to early organic chemists and spurred the development of new synthetic methodologies. nih.gov Today, the four primary Cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their derivatives have found a renewed and expanded relevance in contemporary chemical research. nih.govnih.gov Their inherent chirality, rigid framework, and multiple functional groups make them exceptional organocatalysts for a wide array of asymmetric transformations. nih.gov These "privileged catalysts" are instrumental in the stereoselective synthesis of complex molecules, a critical aspect of modern drug discovery and development. nih.govmdpi.com

Architectural Significance of Quinolyl Ether Linkages in Complex Chemical Structures

The modification of the C9 hydroxyl group of Cinchona alkaloids has been a fruitful strategy for tuning their catalytic properties. The introduction of an ether linkage at this position, particularly with another quinolyl moiety, creates a new class of derivatives with unique structural and electronic characteristics. The quinolyl ether linkage serves several crucial architectural purposes.

Firstly, it introduces an additional aromatic system, which can engage in π-π stacking interactions with substrates or transition states, thereby influencing the stereochemical outcome of a reaction. These non-covalent interactions can provide a higher degree of organization in the transition state, leading to enhanced enantioselectivity.

Secondly, the nature of the substituent on the appended quinoline ring, such as the 4-methyl group in the case of Hydroquinidine (B1662865) 4-methyl-2-quinolyl ether, can exert significant steric influence. This steric bulk can effectively shield one face of the catalytic pocket, directing the approach of reactants and leading to high levels of asymmetric induction.

Finally, the electronic properties of the quinolyl ether moiety can modulate the basicity of the quinuclidine nitrogen, a key catalytic site. This fine-tuning of the catalyst's electronic character is essential for optimizing its activity and selectivity in various chemical transformations. The rigid yet tunable nature of the quinolyl ether linkage thus provides a powerful tool for the rational design of highly effective organocatalysts.

Contextualizing Hydroquinidine 4-methyl-2-quinolyl ether within Modern Organic and Medicinal Chemistry Research

This compound is a prominent example of a synthetically modified Cinchona alkaloid that has found application as an organocatalyst in asymmetric synthesis. Its structure, derived from hydroquinidine, incorporates the key architectural features discussed previously, making it a valuable tool for the stereoselective construction of carbon-carbon and carbon-heteroatom bonds.

While specific, detailed research findings on the catalytic performance of this compound in reactions such as the Michael addition are not extensively documented in readily available literature, its classification as a Cinchona alkaloid organocatalyst places it within a well-established family of catalysts known for their efficacy in such transformations. The general mechanism of action for these catalysts involves the quinuclidine nitrogen acting as a Brønsted base to deprotonate a pronucleophile, forming a chiral ion pair that then reacts with an electrophile in a highly stereocontrolled manner.

The data in the following table illustrates the typical performance of closely related Cinchona alkaloid-derived catalysts in the asymmetric Michael addition, providing a contextual understanding of the expected efficacy of this compound.

| Catalyst Type | Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (ee %) |

| Cinchona-derived Thiourea (B124793) | Nitrostyrene | Diethyl malonate | 95 | 94 |

| Cinchona-derived Squaramide | Chalcone | 1,3-Dicarbonyl compound | 98 | 92 |

| Dimeric Cinchona Alkaloid Ether | α,β-Unsaturated ketone | Thiophenol | 97 | 99 |

This table presents representative data for Cinchona alkaloid-derived catalysts in asymmetric Michael additions to provide a comparative context.

In the realm of medicinal chemistry, while the parent Cinchona alkaloids have a rich history, the specific biological activities of this compound are not widely reported. However, the modular nature of Cinchona alkaloid derivatives allows for their exploration as potential therapeutic agents. Modifications of the core structure have been shown to influence activity against a range of diseases, including cancer and malaria. nih.govresearchgate.net Further screening of complex derivatives like this compound could unveil novel pharmacological properties.

Interdisciplinary Impact of Complex Alkaloid Derivatives

The influence of complex alkaloid derivatives extends far beyond the traditional boundaries of organic and medicinal chemistry, making a significant impact on a variety of interdisciplinary fields.

In materials science , Cinchona alkaloids and their derivatives are being incorporated into polymers to create novel chiral materials. nih.govscilit.commdpi.org These functionalized polymers can be used as recyclable catalysts, combining the high selectivity of the alkaloid with the practical advantages of a solid support. nih.govscilit.commdpi.org This approach aligns with the principles of green chemistry by facilitating catalyst recovery and reuse. nih.gov

The unique photophysical properties of the quinoline moiety have led to the exploration of Cinchona alkaloids in the development of chiral sensors . rsc.org These molecules can exhibit changes in their fluorescence in the presence of specific enantiomers, allowing for the sensitive and selective detection of chiral analytes. rsc.org This has potential applications in areas such as quality control in the pharmaceutical industry and environmental monitoring. Furthermore, the ability of Cinchona alkaloids to function as molecular logic gates opens up possibilities in the field of molecular computing. nih.gov

In the field of separation science , Cinchona alkaloid derivatives are widely used as chiral selectors in high-performance liquid chromatography (HPLC) and capillary electrophoresis. Immobilized on a stationary phase, these molecules can effectively resolve racemic mixtures, a critical process in the production of enantiomerically pure drugs.

The continued development of increasingly complex and functionalized Cinchona alkaloid derivatives promises to further expand their interdisciplinary reach, with potential applications in areas as diverse as nanotechnology, biomaterials, and beyond.

Structure

3D Structure

Properties

CAS No. |

135042-89-6 |

|---|---|

Molecular Formula |

C30H33N3O2 |

Molecular Weight |

467.6 g/mol |

IUPAC Name |

2-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline |

InChI |

InChI=1S/C30H33N3O2/c1-4-20-18-33-14-12-21(20)16-28(33)30(24-11-13-31-26-10-9-22(34-3)17-25(24)26)35-29-15-19(2)23-7-5-6-8-27(23)32-29/h5-11,13,15,17,20-21,28,30H,4,12,14,16,18H2,1-3H3/t20-,21-,28+,30-/m0/s1 |

InChI Key |

XNLQXNDAUCSSKU-YVFWCQEHSA-N |

SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations Leading to Hydroquinidine 4 Methyl 2 Quinolyl Ether

Synthesis of Precursor Hydroquinidine (B1662865) Scaffolds

Hydroquinidine, also known as dihydroquinidine, is a naturally occurring cinchona alkaloid and serves as the foundational precursor for the target molecule. nih.gov It is closely related to quinidine, differing only by the saturation of the vinyl group to an ethyl group. While it can be isolated from natural sources, it is also commonly prepared by the catalytic hydrogenation of quinidine.

The synthesis of the hydroquinidine scaffold itself is a complex undertaking that has been the subject of extensive research. For the purpose of preparing derivatives like the 4-methyl-2-quinolyl ether, hydroquinidine is typically sourced from commercial suppliers who have already performed the isolation from Cinchona bark or the hydrogenation of quinidine.

The key structural features of the hydroquinidine scaffold available for modification are the secondary hydroxyl group at the C9 position, the quinoline (B57606) nitrogen, and the quinuclidine (B89598) nitrogen. The C9 hydroxyl group is the most common site for derivatization to form ethers and esters.

Table 1: Key Precursor Molecules

| Compound Name | Structure | Role in Synthesis |

| Quinidine | C₂₀H₂₄N₂O₂ | Starting material for hydroquinidine synthesis |

| Hydroquinidine | C₂₀H₂₆N₂O₂ | Core scaffold for etherification |

| 2-Chloro-4-methylquinoline | C₁₀H₈ClN | Reagent for introducing the quinolyl ether moiety |

Methodologies for the Introduction of the 4-methyl-2-quinolyl Ether Moiety

The introduction of the 4-methyl-2-quinolyl ether moiety at the C9 position of hydroquinidine is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This classic and versatile method involves the reaction of an alkoxide with an alkyl or aryl halide.

In this specific synthesis, the hydroxyl group of hydroquinidine is first deprotonated with a strong base to form the corresponding alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of a suitable 2-substituted-4-methylquinoline, such as 2-chloro-4-methylquinoline, displacing the halide and forming the desired ether linkage.

The efficiency of the Williamson ether synthesis for preparing Hydroquinidine 4-methyl-2-quinolyl ether is dependent on several factors that require careful optimization. The choice of base, solvent, and temperature all play a crucial role in maximizing the yield and minimizing side reactions.

A strong base is required to fully deprotonate the C9 hydroxyl group of hydroquinidine to form the reactive alkoxide. Common bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), and sodium or potassium tert-butoxide. The choice of base can influence the reaction rate and selectivity.

The solvent must be inert to the reaction conditions and capable of dissolving both the hydroquinidine salt and the quinoline reagent. Anhydrous polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are often employed to facilitate the SN2 reaction pathway.

The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination or decomposition of the starting materials or product. The optimal temperature is typically determined empirically and often involves running the reaction at room temperature or with gentle heating.

The nature of the leaving group on the 4-methyl-quinoline moiety is also important. Halides such as chloride or bromide are commonly used. The reactivity follows the order I > Br > Cl. The selection of the specific halide may depend on the availability and stability of the starting material.

Table 2: Typical Reaction Parameters for Williamson Ether Synthesis of Cinchona Alkaloid Ethers

| Parameter | Condition | Rationale |

| Base | Sodium hydride (NaH) | Strong, non-nucleophilic base that generates the alkoxide. |

| Solvent | Anhydrous Dimethylformamide (DMF) | Polar aprotic solvent that promotes SN2 reactions. |

| Temperature | Room temperature to 60 °C | Balances reaction rate and prevention of side reactions. |

| Reagent | 2-Chloro-4-methylquinoline | Provides the electrophilic center for ether formation. |

Stereochemical Control and Enantiopurification Techniques in Derivative Synthesis

Hydroquinidine possesses several stereocenters, and it is crucial to maintain the original stereochemistry during the synthesis of its derivatives. The Williamson ether synthesis, proceeding through an SN2 mechanism at the C9 position, typically occurs with inversion of configuration if the reaction were to happen at a chiral center. However, in this case, the reaction is at the oxygen atom of the hydroxyl group, and thus the stereochemistry of the hydroquinidine backbone is retained.

Ensuring the enantiomeric purity of the final product is paramount, especially if it is to be used in stereoselective applications. The enantiomeric purity of the starting hydroquinidine must be high, and the reaction conditions should be chosen to avoid any racemization.

If enantiomeric impurities are present, purification can be achieved through chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation.

Advanced Spectroscopic and Chromatographic Techniques for Purity and Structural Confirmation

The structural confirmation and purity assessment of the synthesized this compound rely on a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to confirm the presence of key structural motifs. The spectrum would show characteristic signals for the protons of the hydroquinidine scaffold and the newly introduced 4-methyl-2-quinolyl group. The disappearance of the C9-OH proton signal and the appearance of new aromatic and methyl signals from the quinolyl moiety would confirm the formation of the ether.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shift of the C9 carbon would be significantly altered upon etherification, providing further evidence of successful synthesis.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. For cinchona alkaloid ethers, a characteristic fragmentation is the cleavage of the C9-O bond. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial tool for assessing the purity of the final product. A reversed-phase HPLC method can be developed to separate the product from any unreacted starting materials or byproducts.

Chiral HPLC, as mentioned earlier, is employed to determine the enantiomeric purity of the compound.

Table 3: Spectroscopic and Chromatographic Data for Structural Confirmation

| Technique | Expected Observations | Information Provided |

| ¹H NMR | Disappearance of C9-OH proton signal; appearance of new aromatic and methyl signals. | Confirmation of ether bond formation and presence of both molecular components. |

| ¹³C NMR | Shift in the C9 carbon signal. | Confirmation of the change in the chemical environment of the C9 carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight; fragmentation pattern showing cleavage of the C9-O bond. | Confirmation of molecular weight and structural information. |

| HPLC | A single major peak under optimized conditions. | Assessment of chemical purity. |

| Chiral HPLC | A single peak for the desired enantiomer. | Determination of enantiomeric purity. |

Organocatalytic Mechanisms and Enantioselective Transformations Mediated by Hydroquinidine 4 Methyl 2 Quinolyl Ether

Hydroquinidine (B1662865) 4-methyl-2-quinolyl ether as a Chiral Organocatalyst in Asymmetric Synthesis

Hydroquinidine 4-methyl-2-quinolyl ether is recognized for its utility as both a standalone catalyst and a chiral ligand in a range of catalytic asymmetric reactions. As a cinchona alkaloid derivative, its catalytic activity is derived from the presence of a basic quinuclidine (B89598) nitrogen and a rigid quinoline (B57606) framework, which work in concert to create a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate.

While its applications are broad, this catalyst has shown particular promise in mediating reactions that form carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. These transformations are crucial in the synthesis of complex, biologically active molecules and pharmaceutical intermediates. The tailored structure of this compound, featuring the 4-methyl-2-quinolyl ether moiety, fine-tunes its steric and electronic properties, often leading to enhanced selectivity and reactivity compared to other cinchona alkaloid catalysts.

Mechanistic Investigations of Asymmetric Intramolecular Allylic Substitutions

The asymmetric intramolecular allylic substitution of Morita-Baylis-Hillman (MBH) acetates represents a key application of this compound. This reaction allows for the synthesis of chiral cyclic compounds, which are valuable building blocks in organic synthesis.

Substrate Scope and Selectivity in Morita-Baylis-Hillman Acetate (B1210297) Transformations

The utility of this compound as a catalyst has been demonstrated in the intramolecular allylic substitution of various Morita-Baylis-Hillman acetates. Research has shown that the catalyst can effectively promote the cyclization of substrates containing a protected amine as the nucleophile, leading to the formation of chiral 2-(α-methylene)-pyrrolidine derivatives.

In a study investigating this transformation, a key substrate underwent the asymmetric intramolecular allylic substitution to afford the corresponding chiral 2-(α-methylene)-pyrrolidine derivative with an enantiomeric excess (ee) of up to 74%. This level of enantioselectivity highlights the ability of the catalyst to create a well-defined chiral pocket that directs the approach of the nucleophile to the allylic system. The reaction also proceeds with moderate to good yields, demonstrating the catalyst's efficiency. Further exploration of the substrate scope has revealed that derivatives of methyl vinyl ketone and acrylonitrile (B1666552) also participate in this transformation, yielding the respective chiral pyrrolidine (B122466) products in good yields and with significant enantioselectivity.

Table 1: Substrate Scope in Asymmetric Intramolecular Allylic Substitution

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| MBH acetate of ethyl acrylate (B77674) derivative | Chiral 2-(α-methylene)-pyrrolidine | 37 | 74 |

| MBH acetate of methyl vinyl ketone derivative | Chiral 2-(α-methylene)-pyrrolidine | 77 | 73 |

| MBH acetate of acrylonitrile derivative | Chiral 2-(α-methylene)-pyrrolidine | - | - |

Data sourced from a study on the organocatalytic asymmetric intramolecular allylic substitutions of Morita-Baylis-Hillman acetates.

Proposed Catalytic Cycles and Transition State Models

The mechanism of the cinchona alkaloid-catalyzed allylic substitution of Morita-Baylis-Hillman acetates is believed to proceed through a double S(_N)2' pathway. In this proposed catalytic cycle, the tertiary amine of the hydroquinidine catalyst initially acts as a nucleophile, attacking the activated alkene of the MBH acetate in an S(_N)2' fashion. This leads to the displacement of the acetate leaving group and the formation of a chiral ammonium (B1175870) enolate intermediate.

Subsequently, the intramolecular nucleophile (in this case, the protected amine) attacks the allylic system of this intermediate in a second S(_N)2' step. This step is stereodetermining, with the chiral environment of the catalyst directing the facial selectivity of the attack. The final product is formed upon regeneration of the catalyst.

Transition state models for similar cinchona alkaloid-catalyzed reactions suggest that the conformation of the catalyst and its interaction with the substrate are crucial for high enantioselectivity. It is proposed that hydrogen bonding between the catalyst and the substrate can play a significant role in stabilizing the favored transition state, leading to the observed stereochemical outcome. The rigidity of the quinoline and quinuclidine rings of the catalyst helps to create a well-defined chiral pocket, and the orientation of the substrate within this pocket determines which enantiomer of the product is formed preferentially.

Optimization of Reaction Parameters for Enhanced Enantioselectivity and Yield

The efficiency and selectivity of the asymmetric intramolecular allylic substitution catalyzed by this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst loading is therefore critical to achieving the best possible outcomes.

Solvent Effects on Catalytic Performance

The choice of solvent has been shown to have a significant impact on both the yield and enantioselectivity of the intramolecular allylic substitution of Morita-Baylis-Hillman acetates. A screening of various solvents revealed that dichloroethane is the ideal medium for this transformation, providing the highest enantiomeric excess.

When the reaction was carried out in dichloroethane, the desired chiral pyrrolidine derivative was obtained with a 74% enantiomeric excess and a 37% yield. In contrast, performing the reaction in other solvents such as toluene (B28343) resulted in lower enantioselectivities. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states, thereby affecting the stereochemical outcome of the reaction.

Table 2: Effect of Solvent on Enantioselectivity and Yield

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Dichloroethane | 37 | 74 |

| Toluene | - | Lower than Dichloroethane |

Data reflects the optimization of the asymmetric intramolecular allylic substitution of a Morita-Baylis-Hillman acetate.

Influence of Temperature and Catalyst Loading

While specific data on the influence of temperature and catalyst loading for reactions catalyzed by this compound is not extensively detailed in the available literature, general principles of asymmetric catalysis suggest that these parameters are crucial for optimization.

Lowering the reaction temperature often leads to an increase in enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system. However, this can also lead to a decrease in the reaction rate. Therefore, a balance must be struck to achieve both high selectivity and a reasonable reaction time.

Catalyst loading is another important factor. Increasing the amount of catalyst can lead to higher reaction rates and potentially improved yields. However, from an economic and environmental perspective, it is desirable to use the lowest possible catalyst loading that still provides efficient catalysis. In the reported studies on the intramolecular allylic substitution of MBH acetates, a catalyst loading of 20 mol% was utilized. Further optimization of this parameter could potentially lead to a more efficient process. It was also noted that increasing the concentration of the reaction mixture in dichloroethane from 0.05 M to 0.1 M led to a marginal increase in yield to 43%, but was accompanied by a slight decrease in enantiomeric excess to 70%.

Comparative Analysis of Catalytic Efficacy and Stereocontrol with Related Cinchona Alkaloid Derivatives

The catalytic performance of this compound is best understood when compared to other members of the Cinchona alkaloid family, particularly in well-established asymmetric reactions such as the Michael addition. These comparisons highlight the subtle structural modifications that can lead to significant differences in reactivity and enantioselectivity.

In the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitro-olefins, a key C-C bond-forming reaction, the choice of catalyst is paramount in dictating the stereochemical outcome. Research has shown that while Cinchona alkaloids, in general, are effective catalysts for this transformation, the specific derivative employed can lead to variations in both yield and enantiomeric excess (ee). dovepress.com

A study by Nagy et al. on the Michael addition of 1,3-diketones to trans-β-nitrostyrene provides comparative data for a hydroquinine (B45883) catalyst, which serves as a close structural analogue to this compound. mdpi.com In the reaction between pentane-2,4-dione and trans-β-nitrostyrene, hydroquinine provided a modest enantioselectivity of 14% ee. mdpi.com However, when the bulkier 1,3-diphenylpropane-1,3-dione (B8210364) was used as the Michael donor, the enantioselectivity with a modified C3-symmetric hydroquinine derivative (Hub3-cinchona) increased significantly to 93% ee, whereas the parent hydroquinine catalyst gave only 6% ee. mdpi.com This suggests that the steric and electronic properties of both the substrate and the catalyst are intricately linked in determining the stereochemical outcome.

The following interactive table provides a comparative overview of the catalytic performance of hydroquinine, a close relative of this compound, and its modified derivative in the Michael addition reaction.

It is important to note that direct comparisons of this compound with bifunctional Cinchona catalysts, such as those incorporating thiourea (B124793) or squaramide moieties, would likely reveal significant differences in catalytic activity and stereocontrol. These bifunctional catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, often leading to higher enantioselectivities. nih.gov The ether linkage in this compound, while influencing the steric environment around the active site, does not provide the same dual-activation capability as a thiourea or squaramide group.

The selection of a Cinchona alkaloid derivative for a specific asymmetric transformation is therefore a nuanced decision, relying on empirical screening and a mechanistic understanding of the reaction. While this compound may not always be the most enantioselective catalyst, its unique steric and electronic properties could be advantageous for specific substrates and reaction conditions. Further research directly comparing its performance with a broader range of Cinchona derivatives in various enantioselective transformations is necessary to fully elucidate its catalytic potential.

Applications in Advanced Materials Science and Analytical Chemistry

Probing Mass Transport and Adsorption Phenomena on Nanostructured Surfaces

The intricate molecular structure of Hydroquinidine (B1662865) 4-methyl-2-quinolyl ether makes it an excellent probe for investigating mass transport and adsorption processes at the nanoscale. Its size and functional groups allow for sensitive detection of its interaction with complex surfaces, such as those of core-shell and yolk-shell nanostructures.

Adsorption Behavior on Porous Oxide Shells of Core-Shell and Yolk-Shell Nanostructures

Core-shell and yolk-shell nanostructures with porous oxide shells are materials of great interest for catalysis and controlled release applications due to their high surface area and tunable porosity. The adsorption of molecules like Hydroquinidine 4-methyl-2-quinolyl ether onto these surfaces is critical for understanding and optimizing their performance.

Studies on related Cinchona alkaloids have shown that their adsorption on oxide surfaces is governed by a combination of factors including electrostatic interactions, hydrogen bonding, and van der Waals forces. The quinuclidine (B89598) nitrogen of the Hydroquinidine moiety can be protonated, leading to strong electrostatic interactions with negatively charged oxide surfaces (e.g., silica (B1680970) or alumina) under acidic or neutral conditions. The aromatic quinoline (B57606) rings, including the 4-methyl-2-quinolyl ether substituent, can interact with the surface through π-π stacking and other weaker forces.

The porosity of the oxide shell plays a crucial role in the adsorption kinetics and capacity. Hierarchically porous materials, with both macropores and mesopores, can facilitate the diffusion of bulky molecules like this compound to the active adsorption sites within the nanostructure. rsc.orgaston.ac.uk The relationship between pore dimensions and mass transport is a key area of investigation, with larger pores generally enhancing the transport of larger molecules. rsc.orgresearchgate.net

Table 1: Factors Influencing Adsorption on Porous Oxide Shells

| Factor | Description | Potential Impact on this compound Adsorption |

| Surface Charge | The electrical charge at the oxide surface, which is dependent on the material and the pH of the medium. | A negatively charged surface would favor the adsorption of the protonated form of the molecule through electrostatic attraction. |

| Pore Size Distribution | The range and average size of the pores in the oxide shell. | A well-developed mesoporous structure is essential for the diffusion of the molecule to the internal surface area. |

| Surface Functionalization | The presence of specific chemical groups on the oxide surface. | Hydroxyl groups on the surface can act as hydrogen bond donors or acceptors, interacting with the ether and nitrogen functionalities of the molecule. |

| Solvent | The properties of the solvent used in the adsorption study. | The polarity and composition of the solvent can influence the solubility of the molecule and its competition with solvent molecules for adsorption sites. |

Characterization of Adsorption Geometry and Binding Modes through Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for elucidating the adsorption geometry and binding modes of molecules on surfaces. By analyzing the shifts in the vibrational frequencies of the molecule upon adsorption, detailed information about the specific interactions can be obtained.

For this compound, key vibrational modes associated with the quinoline and quinuclidine rings, as well as the C-O-C stretch of the ether linkage, are of particular interest. Studies on similar Cinchona alkaloids have demonstrated that significant shifts in the quinoline ring vibrations upon interaction with acidic sites on a surface can indicate a strong interaction at this part of the molecule. scispace.com Conversely, a lack of significant shifts in the quinuclidine vibrational modes might suggest a weaker interaction or a different orientation of this group relative to the surface. scispace.com

The likely binding modes of this compound on an oxide surface could involve:

Ionic Interaction: Between the protonated quinuclidine nitrogen and a deprotonated surface hydroxyl group.

Hydrogen Bonding: Between the ether oxygen or the quinoline nitrogens and surface hydroxyl groups.

π-Stacking: Interaction of the aromatic quinoline systems with the surface.

Table 2: Expected Vibrational Frequency Shifts upon Adsorption

| Functional Group | Vibrational Mode | Expected Shift upon Strong Interaction |

| Quinuclidine N | C-N stretching | Shift to higher frequency upon protonation and ionic interaction. |

| Quinoline Rings | Aromatic C=C stretching | Significant shifts in energy, indicating direct interaction with the surface. |

| Ether Linkage | C-O-C stretching | Shift in frequency due to hydrogen bonding with surface hydroxyl groups. |

Influence of Molecular Architecture on Surface Interaction Specificity

The specific molecular architecture of this compound, particularly the presence of the 4-methyl-2-quinolyl ether substituent, is expected to have a pronounced influence on its surface interaction specificity. This large, aromatic group can enhance the potential for π-π stacking interactions and introduce steric constraints that dictate the orientation of the adsorbed molecule.

The rigid stereochemistry of the Cinchona alkaloid backbone, with a defined spatial relationship between the quinuclidine and quinoline moieties, also plays a critical role. This fixed geometry can lead to highly selective interactions with chiral surfaces or in the presence of other chiral molecules.

Exploration of this compound in Chiral Separation Technologies

The inherent chirality of this compound makes it a valuable candidate for use in chiral separation technologies. Its rigid structure and multiple interaction sites are key features for a successful chiral selector.

Development and Evaluation as a Chiral Selector in Chromatographic Systems

Chiral selectors derived from Cinchona alkaloids are widely used in high-performance liquid chromatography (HPLC) for the separation of enantiomers. mdpi.com These selectors are typically immobilized onto a solid support, such as silica gel, to create a chiral stationary phase (CSP).

The development of a CSP based on this compound would involve covalently bonding the molecule to the support material. The performance of such a CSP would then be evaluated by its ability to separate a range of racemic compounds. The enantioselectivity is determined by the differences in the strength of the interactions between the two enantiomers of the analyte and the chiral selector.

Key interactions that contribute to chiral recognition by Cinchona alkaloid-based selectors include:

Ionic interactions: Between the selector and acidic or basic analytes.

Hydrogen bonding: The ether and nitrogen atoms can act as hydrogen bond acceptors.

π-π stacking: The aromatic quinoline systems provide sites for interaction with aromatic analytes. nih.govacs.org

Steric hindrance: The three-dimensional structure of the selector creates a chiral environment where one enantiomer of the analyte fits more favorably than the other.

Ligand-Exchange Mechanisms in Chiral Recognition and Separation

In some chromatographic modes, particularly in ligand-exchange chromatography, a metal ion is incorporated into the system. The chiral selector, in this case, this compound, would form a diastereomeric complex with the enantiomers of the analyte and a central metal ion. The separation is then based on the differences in the stability and formation kinetics of these diastereomeric complexes.

The nitrogen atoms in the quinuclidine and quinoline rings of this compound are potential coordination sites for metal ions. The chiral environment around the metal center, dictated by the rigid structure of the ligand, would lead to differential interactions with the enantiomers of the analyte, enabling their separation. The efficiency of the separation would depend on factors such as the choice of metal ion, the solvent system, and the temperature.

Emerging Research Directions and Future Prospects for Hydroquinidine 4 Methyl 2 Quinolyl Ether

Discovery of Novel Synthetic Pathways and Sustainable Production Methods

Detailed research into novel and sustainable synthetic methodologies specifically for Hydroquinidine (B1662865) 4-methyl-2-quinolyl ether is not extensively documented in peer-reviewed literature. The synthesis of similar cinchona alkaloid ethers generally involves the modification of the parent alkaloid. A plausible, though not explicitly detailed for this specific compound, synthetic route would involve the etherification of the C9 hydroxyl group of hydroquinidine with a suitable 4-methyl-2-quinolyl precursor.

Future research could focus on the development of more efficient and environmentally benign synthetic strategies. This could include exploring enzymatic catalysis for the etherification step or employing green chemistry principles such as the use of non-toxic solvents and renewable starting materials.

Table 1: Synthetic Pathway Research Status

| Research Area | Status for Hydroquinidine 4-methyl-2-quinolyl ether |

|---|---|

| Novel Synthetic Pathways | Limited to no specific information available in public literature. |

| Sustainable Production | No specific research found. |

| Green Chemistry Approaches | Not documented for this specific compound. |

Expansion of Catalytic Applications to New Asymmetric Transformations and Reaction Classes

This compound is classified as a chiral ligand and organocatalyst, indicating its potential utility in asymmetric synthesis. mit.edu However, specific examples of its application in new asymmetric transformations or reaction classes are not readily found in the scientific literature. Its structural similarity to other Cinchona alkaloid derivatives suggests potential applications in well-established reactions such as asymmetric dihydroxylation, for which a variety of Cinchona alkaloid-derived ligands have been explored.

The future direction for this compound would involve screening its catalytic activity in a broad range of asymmetric reactions. This could include, but is not limited to, Michael additions, aldol (B89426) reactions, and cycloadditions. Such studies would be crucial in defining its catalytic scope and identifying potential advantages over existing catalysts.

Table 2: Catalytic Application Research Status

| Application Area | Status for this compound |

|---|---|

| Asymmetric Dihydroxylation | Not specifically documented as a ligand for this reaction. |

| Michael Additions | No specific research found. |

| Aldol Reactions | No specific research found. |

| Cycloaddition Reactions | No specific research found. |

Further Elucidation of Molecular-Level Biological Target Interactions and Mechanisms

There is a significant lack of research into the specific biological activities and molecular-level target interactions of this compound. While the parent compound, quinidine, is a well-known antiarrhythmic drug that functions by blocking sodium and potassium channels, it cannot be assumed that this derivative possesses the same biological profile. The addition of the 4-methyl-2-quinolyl ether moiety could significantly alter its pharmacological properties.

Future research should aim to investigate the biological activity of this compound through in vitro and in vivo studies. Elucidating its mechanism of action at a molecular level would require techniques such as X-ray crystallography of the compound bound to potential biological targets and computational modeling studies.

Integration into Hybrid Material Systems for Advanced Functional Materials Design

The integration of this compound into hybrid material systems for the design of advanced functional materials is an area that appears to be completely unexplored. Chiral organic molecules are of interest in materials science for applications in areas such as chiral recognition, nonlinear optics, and asymmetric catalysis on solid supports.

Future prospects in this area could involve immobilizing the compound onto solid supports like silica (B1680970) gel or polymers to create heterogeneous catalysts. Another avenue of research could be its incorporation into metal-organic frameworks (MOFs) or other crystalline materials to develop novel functional materials with unique optical or catalytic properties.

Q & A

Q. What is the role of Hydroquinidine 4-methyl-2-quinolyl ether in asymmetric catalysis, and how is its stereochemical influence validated experimentally?

this compound (HQME) is a chiral ligand derived from cinchona alkaloids, widely used in asymmetric dihydroxylation (AD) reactions to induce enantioselectivity. Its efficacy is demonstrated in reactions such as the conversion of trans-stilbene to (R,R)-hydrobenzoin, achieving up to 95% enantiomeric excess (ee) . Validation typically involves chiral HPLC or polarimetry to quantify ee, coupled with X-ray crystallography to confirm absolute configuration. Comparative studies with ligands like (DHQD)2PHAL highlight HQME’s unique steric and electronic effects on transition-state stabilization .

Q. What synthetic methodologies are employed to prepare this compound, and how is purity ensured?

HQME is synthesized via etherification of hydroquinidine with 4-methyl-2-quinolyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purification involves column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization. Purity (>97%) is confirmed by NMR, mass spectrometry, and elemental analysis. Contaminants such as unreacted starting materials or diastereomeric byproducts are monitored via TLC and HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are critical for its identification?

Key techniques include:

- X-ray crystallography : Resolves absolute stereochemistry and confirms the ether linkage.

- ¹H/¹³C NMR : Identifies characteristic signals (e.g., methoxy groups at δ 3.8–4.2 ppm, quinolyl protons at δ 7.5–8.5 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₃₄H₃₄N₂O₂, exact mass 502.65 g/mol) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, ligand loading) influence enantioselectivity in this compound-catalyzed asymmetric dihydroxylation?

A systematic approach involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance ligand solubility and ee, while nonpolar solvents reduce reaction rates.

- Temperature optimization : Lower temperatures (0–5°C) favor higher ee by minimizing thermal racemization.

- Ligand/substrate ratio : A 5–10 mol% ligand loading balances cost and efficiency. For example, HQME achieves 89% yield and 95% ee with trans-stilbene at 5 mol% in DMF at 0°C .

Table 1 : Effect of Reaction Conditions on AD of Trans-Stilbene

| Solvent | Temperature (°C) | Ligand Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| DMF | 0 | 5 | 89 | 95 |

| THF | 25 | 10 | 78 | 82 |

| Toluene | -10 | 5 | 65 | 88 |

Q. What strategies reconcile contradictory stereochemical outcomes when using this compound versus structurally related ligands?

Discrepancies arise from differences in ligand architecture. For example:

- (DHQD)2PHAL : Rigid phthalazine backbone restricts conformational flexibility, favoring (R,R)-hydrobenzoin (95% ee).

- HQME : The 4-methyl-2-quinolyl group introduces steric hindrance, altering substrate orientation and ee (85–95% range) . Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can clarify transition-state interactions.

Q. How is this compound applied in surface plasmon resonance (SPR) sensing, and what methodological considerations are critical?

HQME’s refractive index modulation enables SPR-based detection of small molecules. In Au/lipid film sensors, HQME induces a wavelength shift (Δλ = 20.7 nm in oleic acid), distinguishable from analogs like quinine (Δλ = 22.0 nm). Key considerations include:

- Film composition : Lipid layers (e.g., oleic acid vs. PAEE) affect binding affinity and Δλ.

- Concentration gradients : Linear response ranges must be established to avoid signal saturation .

Methodological Challenges and Solutions

Q. How can researchers troubleshoot low enantiomeric excess in this compound-catalyzed reactions?

- Step 1 : Verify ligand integrity via NMR and HRMS to rule out degradation.

- Step 2 : Optimize oxidant (e.g., K₃[Fe(CN)₆]) and osmium catalyst (OsO₄) stoichiometry.

- Step 3 : Screen additives (e.g., chiral amines) to suppress non-selective pathways.

- Step 4 : Use in situ monitoring (e.g., Raman spectroscopy) to track reaction progress .

Q. What computational tools are suitable for modeling this compound’s interaction with substrates?

- Molecular docking (AutoDock Vina) : Predicts binding modes in AD reactions.

- DFT (Gaussian 16) : Calculates transition-state energies and steric/electronic contributions to ee.

- MD simulations (GROMACS) : Analyzes ligand flexibility in solution .

Data Presentation and Ethical Compliance

Q. How should raw data from this compound studies be organized for publication?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.